molecular formula C15H25NO3 B027155 (S)-美托洛尔 CAS No. 81024-42-2

(S)-美托洛尔

货号 B027155
CAS 编号: 81024-42-2
分子量: 267.36 g/mol
InChI 键: IUBSYMUCCVWXPE-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

(S)-Metoprolol is synthesized through a chiral resolution process or asymmetric synthesis, targeting the active S-enantiomer for therapeutic use. The synthesis process emphasizes the importance of achieving high enantiomeric purity to maximize therapeutic efficacy while minimizing unwanted effects associated with the R-enantiomer.

Molecular Structure Analysis

The molecular structure of (S)-Metoprolol is characterized by its ability to selectively bind to beta-1 adrenergic receptors, primarily located in cardiac tissue. This selective binding is attributed to the spatial configuration of the (S)-enantiomer, which aligns well with the receptor's active site, enabling its cardioselective action.

Chemical Reactions and Properties

(S)-Metoprolol undergoes various chemical reactions, including oxidation and conjugation, primarily in the liver, to form inactive metabolites. Its chemical properties, such as solubility and stability, are optimized to ensure effective absorption and therapeutic action within the body.

Physical Properties Analysis

The physical properties of (S)-Metoprolol, including its melting point, solubility in different solvents, and crystalline structure, are critical for its formulation into various dosage forms. These properties ensure that (S)-Metoprolol maintains its stability and efficacy throughout the manufacturing process and shelf life.

Chemical Properties Analysis

The chemical properties of (S)-Metoprolol, including its pKa, lipophilicity, and stereochemistry, influence its pharmacokinetics and pharmacodynamics. These properties determine how (S)-Metoprolol is absorbed, distributed, metabolized, and excreted by the body, ultimately affecting its therapeutic efficacy and safety profile.

科学研究应用

  1. 心血管疾病治疗: 美托洛尔是治疗不同心血管疾病的关键药理选择,其应用的持续研究备受关注 (Grassi, 2018).

  2. 高血压和冠心病: 美托洛尔琥珀酸盐,美托洛尔的一种特殊形式,有效降低高血压和冠心病患者的心血管事件和死亡率 (Papadopoulos & Papademetriou, 2009).

  3. 药代动力学和对映选择性: 美托洛尔的药代动力学是对映选择性的,其中 S-(-)-美托洛尔异构体在阻断 β2-肾上腺素能受体方面显示出更高的活性 (Antunes et al., 2013).

  4. 高血压治疗: 美托洛尔是一种有效的 β1-肾上腺素能阻滞剂,专门用于治疗高血压 (Stajić, Granger, & Beyer, 1984).

  5. 心血管保护: 它对冠心病、心血管肥大和动脉粥样硬化提供心血管保护作用 (Vedin, 1987).

  6. 慢性心力衰竭治疗: 美托洛尔 CR/XL,当每天与标准疗法一起使用时,可提高慢性心力衰竭患者的生存率 (Hjalmarson et al., 1999).

  7. 药物经济学和生活质量评估: 美托洛尔对高血压、心肌梗死后和特发性扩张型心肌病的死亡率和发病率显示出有益的影响 (Peters & Benfield, 1994).

  8. 非缺血性扩张型心肌病: 美托洛尔改善了此类患者的心肌性能和能量代谢,有利地改变了底物利用 (Eichhorn et al., 1994).

  9. 控释制剂: 美托洛尔的控释制剂,如美托洛尔 CR 和“Oros”,在 24 小时内提供持续的 β2-阻滞,最大程度地减少与较高血浆浓度相关的选择性丧失 (Kendall, Maxwell, Sandberg, & Westergren, 1991).

  10. 急性心肌缺血中的心脏保护: 美托洛尔有效降低梗死面积,改善生化指标,并改善急性心肌缺血小鼠模型中的心脏功能 (Lai et al., 2020).

  11. 高血压和心绞痛的治疗: 美托洛尔广泛用于轻度至中度高血压和心绞痛,对梗塞后患者有益 (Benfield, Clissold, & Brogden, 1986).

  12. 基因多态性和治疗效果: 不同剂量的美托洛尔可在具有不同 CYP2D6 和 α 肾上腺素能受体多态性的患者中达到不同的治疗效果 (Yuan et al., 2008).

作用机制

Target of Action

(S)-Metoprolol primarily targets the beta-1 adrenergic receptors located in the heart and kidneys . These receptors play a crucial role in the regulation of heart rate, contractility, and renin release .

Biochemical Pathways

(S)-Metoprolol affects the adrenergic signaling pathway. By blocking the beta-1 adrenergic receptors, it inhibits the conversion of ATP to cAMP, a key second messenger in this pathway . This leads to a decrease in protein kinase A activity, which in turn reduces the phosphorylation of various proteins involved in cardiac contractility and heart rate .

Pharmacokinetics

The pharmacokinetics of (S)-Metoprolol involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed in the gastrointestinal tract. It undergoes significant first-pass metabolism in the liver, primarily by the enzyme CYP2D6 . The metabolites are mainly excreted in the urine . Factors such as age, liver function, and genetic polymorphism of CYP2D6 can affect the pharmacokinetics of (S)-Metoprolol .

Result of Action

At the molecular level, the action of (S)-Metoprolol leads to a decrease in cAMP levels and protein kinase A activity . At the cellular level, this results in a decrease in heart rate and contractility . Clinically, this translates into a reduction in blood pressure and relief from symptoms of conditions like hypertension and angina .

Action Environment

Environmental factors such as diet and drug interactions can influence the action of (S)-Metoprolol. For instance, consumption of certain foods or medications can affect the activity of CYP2D6, thereby altering the metabolism and efficacy of (S)-Metoprolol . Additionally, factors like stress and physical activity, which can increase endogenous catecholamine levels, may also influence the drug’s efficacy .

属性

IUPAC Name

(2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSYMUCCVWXPE-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230861
Record name (S)-Metoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Metoprolol

CAS RN

81024-42-2
Record name (-)-Metoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Metoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the stirred acetone solution of metoprolol base (19.3 mol), acetone (30 l) and sorbic acid (2.12 kg, 18.9 mol) were added at room temperature. The mixture was heated to reflux and the hot solution was filtered. The filtrate was allowed to cool slowly to 0° C. The crystals were centrifugated off, washed with cold acetone (10 l) and dried for three days in vacuo at room temperature to yield 5.95 kg of crystalline (S)-metoprolol. (81% from (4)).
Quantity
19.3 mol
Type
reactant
Reaction Step One
Quantity
2.12 kg
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Metoprolol
Reactant of Route 2
Reactant of Route 2
(S)-Metoprolol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-Metoprolol
Reactant of Route 4
Reactant of Route 4
(S)-Metoprolol
Reactant of Route 5
Reactant of Route 5
(S)-Metoprolol
Reactant of Route 6
Reactant of Route 6
(S)-Metoprolol

Q & A

A: (S)-Metoprolol selectively binds to β1-adrenergic receptors, primarily located in the heart. [, ] This binding competitively antagonizes the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and contractility. [, ] Consequently, (S)-Metoprolol reduces cardiac output and oxygen consumption, offering therapeutic benefits in conditions like hypertension, angina pectoris, and arrhythmia. []

A: While the provided research doesn't explicitly state the spectroscopic data, the molecular formula of (S)-Metoprolol is C15H25NO3, and its molecular weight is 267.36 g/mol. []

ANone: The provided research primarily focuses on the synthesis, pharmacokinetics, and pharmacodynamics of (S)-Metoprolol. More specific studies are required to evaluate its material compatibility and stability under diverse conditions.

A: (S)-Metoprolol functions as a β1-adrenergic receptor antagonist and doesn't possess intrinsic catalytic properties. [, ] Therefore, it's not typically employed in catalytic applications.

A: Yes, DFT calculations, specifically M06-L/6-31+G*//ONIOM(B3LYP/6-31G:STO-3G), have been employed to understand the enantioselectivity of (S)-Metoprolol synthesis using chiral Co(III)-salen complexes. [] These calculations revealed that a chiral BINOL linker significantly influences enantioselectivity.

A: While the provided research doesn't delve into specific structural modifications of (S)-Metoprolol, it highlights that the (S)-enantiomer exhibits higher affinity for the β1-adrenergic receptor compared to its (R)-enantiomer. [, , ] This emphasizes the importance of chirality in determining its pharmacological activity and potency.

A: The research indicates that (S)-Metoprolol succinate, a commonly used salt form, shows degradation primarily under alkaline conditions. [] To enhance its stability and control drug release, researchers have investigated several formulation strategies, including:

  • Sustained-release tablets: Using HPMC as a matrix material, researchers developed sustained-release tablets that release (S)-Metoprolol succinate over 24 hours. [] This formulation utilizes a combination of diffusion and skeleton dissolution for controlled drug delivery.
  • Extended-release pellets: Employing extrusion-spheronization and drug layering techniques, scientists formulated extended-release pellets of (S)-Metoprolol succinate coated with ethyl cellulose as a rate-controlling polymer. [] This formulation requires a higher percentage of coating compared to pellets prepared by fluid bed technology due to wider particle size distribution.

ANone: The provided research focuses on scientific aspects rather than regulatory compliance. Specific information regarding SHE regulations and risk minimization strategies for (S)-Metoprolol would necessitate further investigation.

A: (S)-Metoprolol exhibits enantioselective pharmacokinetics, with the (S)-enantiomer displaying higher plasma concentrations and a lower clearance rate compared to its (R)-counterpart in hypertensive patients. []

  • Absorption: (S)-Metoprolol is well-absorbed after oral administration, though it undergoes significant first-pass metabolism. []
  • Distribution: It distributes widely throughout the body but demonstrates poor penetration across the blood-brain barrier. [, ]
  • Metabolism: CYP2D6 plays a significant role in the metabolism of (S)-Metoprolol, primarily via O-demethylation and α-hydroxylation pathways. [, , , , , ]
  • Excretion: Primarily eliminated renally, with a small portion excreted in feces. []

A: Studies have shown that individuals classified as poor metabolizers of CYP2D6 exhibit significantly higher plasma concentrations of (S)-Metoprolol compared to extensive metabolizers. [] This difference arises from their reduced capacity to metabolize the drug, leading to increased exposure and potentially greater β-blockade.

A: Research highlights that co-administration of paroxetine, a potent inhibitor of CYP2D6, significantly increases the plasma concentration of (S)-Metoprolol. [, ] This interaction necessitates careful monitoring and potential dose adjustments to avoid excessive β-blockade.

ANone: The efficacy of (S)-Metoprolol has been evaluated in various models, including:

  • Animal models: Studies in conscious rats have utilized heart rate under isoprenaline-induced tachycardia as a pharmacodynamic endpoint to assess the β-blocking effects of (S)-Metoprolol. []
  • Clinical trials: Multiple-dose clinical trials in hypertensive patients demonstrated the effectiveness of (S)-Metoprolol in lowering blood pressure and achieving target blood pressure goals. [, ] These studies highlight the clinical relevance of (S)-Metoprolol in managing hypertension.

ANone: The provided research doesn't explicitly address resistance mechanisms related to (S)-Metoprolol. Further investigations are necessary to explore potential resistance development and its implications for long-term treatment.

ANone: This Q&A focuses on the scientific aspects of (S)-Metoprolol. For information regarding potential adverse effects or safety concerns, please consult relevant medical literature and/or your healthcare professional.

ANone: The provided research mainly focuses on formulation strategies for sustained or extended release rather than targeted drug delivery. Further research is needed to explore targeted delivery approaches for (S)-Metoprolol.

ANone: The provided research doesn't delve into specific biomarkers for monitoring (S)-Metoprolol efficacy or adverse effects. Further research is needed to identify and validate such biomarkers.

ANone: Various analytical techniques have been employed to analyze (S)-Metoprolol in different matrices, including:

  • High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as fluorescence and mass spectrometry, is extensively utilized for separating and quantifying (S)-Metoprolol enantiomers in biological samples. [, , , , , , , , ] Chiral stationary phases like Chiralpak AD and Cellulose-SB enable enantiomeric separation.
  • High-performance thin layer chromatography (HPTLC): HPTLC serves as a rapid and cost-effective method for the concurrent estimation of (S)-Metoprolol succinate in combination with other drugs like Azelnidipine. []
  • Capillary electrophoresis (CE): CE offers a sensitive and efficient method for determining (S)-Metoprolol in pharmaceutical dosage forms and biological fluids. []

ANone: The provided research primarily focuses on the pharmaceutical and chemical aspects of (S)-Metoprolol. Detailed assessments of its environmental impact and degradation pathways require further investigation.

A: While the research doesn't provide specific data on dissolution rates, it highlights the importance of formulation strategies like sustained-release tablets and extended-release pellets in controlling the drug release profile of (S)-Metoprolol succinate. [, ] These formulations aim to achieve a desired dissolution profile to optimize bioavailability and therapeutic efficacy.

A: The developed analytical methods for (S)-Metoprolol quantification have been validated according to ICH guidelines, ensuring accuracy, precision, linearity, and specificity. [, , , , ] Researchers have evaluated parameters like linearity range, limit of detection, limit of quantitation, intra-day and inter-day precision, and recovery to ensure the reliability and reproducibility of these methods.

ANone: The provided research primarily focuses on analytical methods and formulation development. More specific details regarding quality control and assurance measures implemented during the development, manufacturing, and distribution of (S)-Metoprolol would necessitate further investigation.

ANone: The provided research doesn't contain information regarding the immunogenicity of (S)-Metoprolol. Further research is needed to assess its potential to elicit immune responses and develop strategies to mitigate potential immunogenicity.

ANone: The provided research doesn't discuss specific interactions between (S)-Metoprolol and drug transporters. Further studies are required to evaluate the role of transporters in its disposition and potential implications for drug-drug interactions.

A: The provided research primarily focuses on the metabolism of (S)-Metoprolol by CYP2D6. [, , , , , ] While it doesn't indicate (S)-Metoprolol as a significant inducer or inhibitor of other drug-metabolizing enzymes, potential interactions should be considered, especially in polypharmacy.

ANone: The provided research primarily focuses on the pharmaceutical and chemical aspects of (S)-Metoprolol. Specific studies are required to assess its biocompatibility and biodegradability comprehensively.

A: Yes, several other beta-blockers are available, each with its own pharmacokinetic and pharmacodynamic profile. [, ] The choice of a specific beta-blocker depends on factors like patient characteristics, comorbidities, and individual response.

ANone: The provided research primarily focuses on the pharmaceutical and chemical aspects of (S)-Metoprolol. Detailed strategies for its recycling and waste management require further investigation, considering its environmental impact.

ANone: This Q&A section summarizes findings from existing research on (S)-Metoprolol. Information about specific research infrastructures or resources dedicated to this compound requires further exploration.

A: Research on (S)-Metoprolol has progressed significantly since its initial development as a racemic mixture. Early studies focused on its pharmacological activity as a β-blocker. [] Subsequent research elucidated the distinct pharmacokinetic and pharmacodynamic profiles of its individual enantiomers, leading to the recognition of (S)-Metoprolol as the more active enantiomer. [, , ] Current research focuses on optimizing its delivery, understanding its interactions with other drugs and enzymes, and exploring its potential in specific patient populations.

A: Research on (S)-Metoprolol exemplifies the benefits of interdisciplinary collaboration. For example, advancements in analytical chemistry have enabled the development of sensitive and selective methods for quantifying (S)-Metoprolol and its metabolites in biological samples. [, , , , , , , , , ] Furthermore, collaborations between pharmaceutical scientists and clinicians have led to a better understanding of its pharmacokinetic and pharmacodynamic properties, optimizing its therapeutic use in various cardiovascular diseases. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。